5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid
Description
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid is a boronic acid derivative characterized by two key substituents: a trifluoromethyl (-CF₃) group at the 5-position and a tert-butyl-oxycarbonyl (Boc)-protected amino (-NHBoc) group at the 3-position of the phenyl ring. Boronic acids are widely employed in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles . The trifluoromethyl group enhances electronegativity and metabolic stability, while the Boc group serves as a protective moiety for the amine, improving solubility and reducing undesired reactivity during synthetic processes .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-5-7(12(14,15)16)4-8(6-9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLTZKJWRDRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid typically involves multi-step organic reactions. One common approach starts with the functionalization of a phenylboronic acid derivative. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using reagents like trifluoromethyl iodide in the presence of a catalyst. The tert-butyl-oxycarbonyl (Boc) protection of the amino group is usually accomplished using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Including potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the creation of advanced materials with specific electronic properties.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid in chemical reactions involves the interaction of its functional groups with various reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Key comparisons include:
Structural Analogs
3-Fluoro-5-(trifluoromethyl)phenylboronic Acid
- Substituents : Fluorine (-F) at position 3, trifluoromethyl (-CF₃) at position 3.
- Properties: Lacks the Boc-amino group, resulting in lower molecular weight (MW: 227.93 g/mol) and higher solubility in polar solvents. The fluorine atom increases electrophilicity, enhancing reactivity in Suzuki-Miyaura cross-coupling reactions .
- Applications : Used in antimicrobial studies due to its ability to inhibit carbapenemase-producing bacteria, as shown in disk diffusion assays .
(4-Fluoro-3-formylphenyl)boronic Acid
- Substituents : Formyl (-CHO) at position 3, fluorine (-F) at position 3.
- Properties : The formyl group introduces polarity but reduces stability under basic conditions. Its similarity score (0.87) to the target compound is moderate, reflecting shared boronic acid functionality but divergent substituent effects .
3-(Trifluoromethyl)phenylboronic Acid
- Substituents : Trifluoromethyl (-CF₃) at position 3.
- Properties: Simpler structure (MW: 203.97 g/mol) with high reactivity in aryl coupling reactions. The absence of amino protection limits its utility in peptide synthesis .
Physicochemical and Functional Differences
Substituent Effects on NMR Profiles
As demonstrated in NMR studies of fluorinated phenylboronic acids (), substituents alter chemical shifts in specific regions:
- Trifluoromethyl (-CF₃) : Causes deshielding in adjacent protons (e.g., regions A and B in Figure 6 of ) due to its strong electron-withdrawing effect.
- Boc-amino Group: Introduces steric bulk, shifting resonances for protons near the 3-position. This contrasts sharply with fluorine or formyl substituents, which cause smaller shifts .
Biological Activity
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14F3N2O3B
- CAS Number : 1207351-03-8
The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The compound exhibits moderate antibacterial and antifungal activities.
Case Studies and Findings
-
Antibacterial Activity :
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Bacillus cereus 16 Staphylococcus aureus 64 -
Antifungal Activity :
Fungal Strain Zone of Inhibition (mm) Candida albicans 8 Aspergillus niger 5
The antimicrobial activity is believed to be linked to the ability of boronic acids to interact with diols in microbial cells, potentially forming stable complexes that disrupt essential metabolic processes. This interaction may enhance the binding affinity for specific biological targets, leading to increased efficacy against pathogens .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including boronate ester formation and subsequent deprotection steps. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structural integrity of the compound .
Comparative Studies
Comparative studies with other phenylboronic acids have shown that the introduction of trifluoromethyl groups significantly affects both acidity and biological activity. For instance, replacing a fluorine atom with a trifluoromethyl group results in a drop in pKa by approximately one unit, which correlates with enhanced antimicrobial properties .
Q & A
Q. What are the recommended synthesis protocols for 5-trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety for aryl-aryl bond formation. Key steps include:
- Protection of the amino group : Use tert-butyloxycarbonyl (Boc) to protect the amine during synthesis, as unprotected amines may interfere with coupling reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended to isolate the product. Purity (>97%) is critical for reproducibility in downstream applications .
- Characterization : Confirm structure via -NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and -NMR (δ -60 to -65 ppm for CF groups) .
Q. How should this compound be stored to ensure stability?
- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of the boronic acid group. Similar trifluoromethyl-substituted phenylboronic acids degrade at room temperature due to moisture sensitivity .
- Anhydride formation : Monitor for anhydride byproducts (common in boronic acids) using FT-IR; a peak at ~1320 cm (B–O stretching) indicates impurities .
Q. What analytical methods are suitable for assessing purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify purity (>97%) and detect anhydride byproducts .
- Mass spectrometry : ESI-MS in negative ion mode ([M–H]) confirms molecular weight (237.06 g/mol) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and Boc groups influence reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The CF group decreases electron density on the phenyl ring, potentially slowing transmetallation steps in Suzuki reactions. Computational studies (DFT/B3LYP) show reduced HOMO-LUMO gaps in trifluoromethyl-substituted boronic acids, affecting charge transfer during catalysis .
- Steric hindrance : The bulky Boc group may impede access to the boron center, requiring optimized ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency .
Q. What strategies mitigate contradictions in reported catalytic efficiencies for this compound?
- Solvent optimization : Use mixed solvents (e.g., THF/HO) to balance boronic acid solubility and base compatibility. Polar aprotic solvents like DMF may accelerate hydrolysis .
- Base selection : KCO or CsCO are preferred over NaOH to avoid deprotection of the Boc group .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Molecular docking : Use AutoDock Vina to simulate interactions with biomolecules (e.g., lectins or proteases). The boronic acid moiety may form reversible covalent bonds with serine residues in enzymes .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP = 2.1, TPSA = 66.8 Å) using SwissADME to guide in vitro studies .
Methodological Notes
- Contradictions in data : Discrepancies in catalytic activity may arise from varying anhydride content. Pre-treatment with molecular sieves (4Å) reduces moisture-induced side reactions .
- Safety protocols : Always handle under inert atmosphere (N/Ar) and use PPE (gloves, masks) due to potential irritancy of boronic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
